Product packaging for (3S,6R)-3,6-Dimethylmorpholine-2,5-dione(Cat. No.:)

(3S,6R)-3,6-Dimethylmorpholine-2,5-dione

Cat. No.: B11773815
M. Wt: 143.14 g/mol
InChI Key: VVCGOQDXURYHJV-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-3,6-Dimethylmorpholine-2,5-dione is a morpholine-2,5-dione derivative, a six-membered cyclic compound that functions as a dimer of an α-hydroxy acid and an α-amino acid. This chiral monomer is primarily used in ring-opening polymerization (ROP) to synthesize biodegradable polydepsipeptides, which are poly(ester amide)s containing both ester and amide linkages in their backbone . These synthetic biodegradable polymers are of significant interest for advanced biomedical applications due to their tunable properties and degradation profiles. The primary research value of this compound lies in its role as a building block for creating novel biomaterials. Polydepsipeptides derived from morpholine-2,5-dione monomers are investigated for use in tissue engineering scaffolds , controlled drug delivery systems , and other implantable medical devices . The incorporation of both ester and amide bonds, stemming from the lactic acid and amino acid units within the monomer, results in a material whose degradation behavior and mechanical strength are distinct from those of pure polyesters or polyamides . This allows researchers to fine-tune hydrolysis rates and material performance for specific in vivo applications. A key advantage of these materials is the potential for low systemic toxicity, as the polymer backbone cleavage can release naturally occurring metabolites, such as α-hydroxy acids and α-amino acids . This compound is For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B11773815 (3S,6R)-3,6-Dimethylmorpholine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3S,6R)-3,6-dimethylmorpholine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

VVCGOQDXURYHJV-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](C(=O)N1)C

Canonical SMILES

CC1C(=O)OC(C(=O)N1)C

Origin of Product

United States

Synthetic Methodologies for 3s,6r 3,6 Dimethylmorpholine 2,5 Dione

General Synthetic Strategies for Morpholine-2,5-dione (B184730) Scaffolds

The construction of the morpholine-2,5-dione ring system is primarily achieved through three established synthetic routes. These strategies involve the cyclization of linear precursors that already contain the necessary atoms for the heterocyclic core. The choice of method can influence the reaction yield and the degree of racemization when optically active precursors are used. researchgate.net

Cyclization of N-(α-Haloacyl)-α-Amino Acid Salts and Derivatives

One of the most common and often high-yielding methods for synthesizing morpholine-2,5-diones is the intramolecular cyclization of an N-(α-haloacyl)-α-amino acid. researchgate.net This two-step process begins with the acylation of an amino acid with an α-halogenated acyl halide, such as 2-bromopropionyl bromide or chloroacetyl chloride, under basic conditions (a Schotten-Baumann reaction) to form the N-(α-haloacyl)-α-amino acid precursor. researchgate.netnih.gov

The subsequent cyclization is an intramolecular Williamson ether synthesis, where the carboxylate anion displaces the halide on the adjacent acyl chain to form the ester linkage and close the six-membered ring. This step is typically achieved by heating the sodium or other salt of the linear precursor. researchgate.net While this method can be efficient, it carries a risk of racemization at the chiral centers, particularly when harsh conditions are employed. researchgate.net The reaction is versatile and has been used to prepare a variety of substituted morpholine-2,5-diones. researchgate.net

Intramolecular Transesterification of N-(α-Hydroxyacyl)-α-Amino Acid Esters

A second major strategy involves the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net This route begins with the formation of a linear depsipeptide, which is a molecule containing both an amide and an ester linkage. The precursor, an N-(α-hydroxyacyl)-α-amino acid ester, is synthesized by coupling an α-hydroxy acid with an α-amino acid ester.

The critical ring-closing step is an intramolecular transesterification, where the hydroxyl group attacks the ester carbonyl, displacing the alcohol to form the cyclic ester bond within the morpholine-2,5-dione ring. This cyclization is often catalyzed by acid. researchgate.net This method can offer better control over stereochemistry compared to the haloacyl-amino acid cyclization, as the conditions are often milder.

Cyclization of O-(α-Aminoacyl)-α-Hydroxycarboxylic Acids

The third primary approach is the cyclization of an O-(α-aminoacyl)-α-hydroxycarboxylic acid. researchgate.net In this method, the linear precursor is assembled by forming an ester linkage between an α-hydroxycarboxylic acid and an N-protected α-amino acid. After deprotection of the amino group, the molecule is poised for cyclization.

The ring closure occurs via an intramolecular amidation reaction, where the free amino group attacks the carboxylic acid function, forming the amide bond of the morpholine-2,5-dione ring. This cyclization often requires activation of the carboxylic acid. This approach, which forms the amide bond during cyclization, is generally considered less efficient than methods that form the ester bond in the final step. researchgate.net

Table 1: Overview of General Synthetic Strategies for Morpholine-2,5-diones

Strategy Precursor Key Reaction Step Bond Formed in Cyclization Common Conditions References
Cyclization of N-(α-Haloacyl)-α-Amino Acid Salts N-(α-Haloacyl)-α-amino acid salt Intramolecular Nucleophilic Substitution Ester Heating of the precursor salt researchgate.net, researchgate.net, nih.gov
Intramolecular Transesterification N-(α-Hydroxyacyl)-α-amino acid ester Intramolecular Transesterification Ester Acid catalysis researchgate.net, researchgate.net
Cyclization of O-(α-Aminoacyl)-α-Hydroxycarboxylic Acids O-(α-Aminoacyl)-α-hydroxycarboxylic acid Intramolecular Amidation Amide Carboxylic acid activation researchgate.net, researchgate.net

Stereoselective Synthesis of (3S,6R)-3,6-Dimethylmorpholine-2,5-dione

The synthesis of the specific diastereomer this compound requires careful control of the stereochemistry at the two chiral centers, C3 and C6. The trans relationship between the two methyl groups is a key structural feature that must be established during the synthesis. This is achieved through stereoselective reactions that control the formation of these chiral centers.

Diastereoselective Cyclization Approaches and Control of Diastereomeric Ratios

The most direct method to control the diastereomeric ratio and obtain the trans isomer this compound is through the cyclization of a linear precursor built from optically active starting materials. The stereochemistry of the final product is directly determined by the stereochemistry of the α-amino acid and the α-hydroxy acid (or its α-halo derivative) used in the synthesis.

For instance, the reaction of an optically active amino acid like L-alanine ((S)-alanine) with an optically active α-halo acid derivative such as (R)-2-bromopropionyl bromide provides a linear N-(α-haloacyl)-α-amino acid precursor with the desired (S,R) configuration. The subsequent intramolecular cyclization proceeds with retention of this configuration, yielding the target this compound. Conversely, using D-alanine ((R)-alanine) and (S)-2-bromopropionyl bromide would yield the enantiomeric (3R,6S) trans isomer. The use of racemic starting materials, such as DL-alanine with DL-2-bromopropionyl bromide, would result in a mixture of diastereomers, including both cis and trans isomers.

The diastereoselectivity of the cyclization itself, meaning the preference for forming one diastereomer over another from a single precursor that could potentially lead to multiple outcomes, is often high in these substrate-controlled reactions. The primary challenge lies in preventing racemization at either chiral center during the reaction, which would erode the diastereomeric purity of the product.

Optimization of Reaction Conditions for Stereochemical Integrity

The formation of the morpholine-2,5-dione ring system is susceptible to epimerization, particularly at the carbon alpha to the carbonyl group of the amino acid residue. Therefore, the choice of solvent, base, and temperature is critical in preserving the stereochemical integrity of the starting materials, L-alanine and a suitable lactic acid derivative.

One common synthetic route involves the cyclization of an N-(α-haloacyl)-α-amino acid precursor. In the context of synthesizing 3,6-dimethylmorpholine-2,5-diones, this would typically involve the cyclization of N-(2-chloropropionyl)-L-alanine. The conditions for this intramolecular cyclization significantly influence the diastereomeric ratio of the product.

Solvent Effects: The polarity and proticity of the solvent can impact the transition state of the cyclization reaction and the solubility of the reactants and products, which in turn can affect the stereoselectivity. A study on the synthesis of related morpholine-2,5-diones from hydrophobic amino acids demonstrated that a mixture of dioxane and diethyl ether (1:1 v/v) can improve the yield of the acylation step, which is a precursor to the cyclization. nih.gov For the cyclization step itself, a polar aprotic solvent like dimethylformamide (DMF) is often employed to facilitate the reaction while minimizing side reactions. acs.org

Base Effects: The choice of base is paramount in controlling epimerization. Strong bases can deprotonate the α-proton of the amino acid residue, leading to racemization. Milder bases are generally preferred. For the acylation step, sodium carbonate (Na2CO3) in tetrahydrofuran (B95107) (THF) has been used effectively. acs.org For the cyclization, triethylamine (B128534) is a common choice in a homogeneous phase, while sodium hydroxide (B78521) may be used in biphasic (Schotten-Baumann) conditions. nih.gov However, the use of a weaker base like sodium bicarbonate (NaHCO3) during cyclization can be advantageous in preserving stereochemical integrity. The prolonged heating in the presence of a base can increase the risk of epimerization.

Temperature Effects: Temperature plays a dual role in the synthesis. Higher temperatures can accelerate the rate of cyclization but also increase the likelihood of epimerization. The acylation step is typically performed at temperatures ranging from -5 °C to room temperature to prevent side reactions. nih.gov The cyclization step often requires heating, for example, at 60 °C in DMF. acs.org However, a study on the thermal behavior of linear dipeptides showed that temperature-induced cyclization can occur, and this process is sensitive to the structure of the peptide. orgsyn.org Therefore, the temperature must be carefully optimized to achieve a reasonable reaction rate without compromising the stereochemical purity of the product.

Table 1: Effect of Reaction Conditions on the Synthesis of Morpholine-2,5-dione Precursors

EntryReactantBaseSolventTemperature (°C)Yield (%)Reference
1Leucine, Chloroacetyl chlorideNaOHDiethyl ether/Water050 nih.gov
2Leucine, Chloroacetyl chlorideNa2CO3THFRoom Temp64 acs.org
3Leucine, Chloroacetyl chlorideNa2CO3Dioxane/Diethyl ether (1:1)Room Temp75 nih.gov

This table illustrates the optimization of the acylation step, a crucial precursor to the cyclization, for a related morpholine-2,5-dione synthesis.

Isolation and Purification Techniques for Specific Stereoisomers

Following the synthesis, a mixture of diastereomers, primarily this compound and (3S,6S)-3,6-dimethylmorpholine-2,5-dione, is often obtained. The separation of these stereoisomers is essential to obtain the desired pure compound.

Fractional Recrystallization for Diastereomeric Separation

Fractional recrystallization is a powerful technique for separating diastereomers based on their differing solubilities in a particular solvent. The principle relies on the fact that diastereomers have different physical properties, including their crystal lattice energies and, consequently, their solubilities.

The process involves dissolving the mixture of diastereomers in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the less soluble diastereomer will crystallize out first, while the more soluble diastereomer remains in the solution. By carefully controlling the cooling rate and solvent volume, a separation can be achieved.

For the separation of (3S,6R) and (3S,6S) diastereomers of 3,6-dimethylmorpholine-2,5-dione, the choice of solvent is critical. Solvents of varying polarities should be screened to identify one that maximizes the solubility difference between the two diastereomers. Common solvents for recrystallization of morpholine-2,5-diones include ethyl acetate (B1210297) and methanol. acs.org

The efficiency of the separation can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different stereoisomers. The process may need to be repeated several times to achieve high diastereomeric purity.

Table 2: Hypothetical Solubility Data for Fractional Recrystallization of 3,6-Dimethylmorpholine-2,5-dione Diastereomers

DiastereomerSolventSolubility at 20°C ( g/100 mL)Solubility at 70°C ( g/100 mL)
This compoundEthyl Acetate0.55.0
(3S,6S)-3,6-Dimethylmorpholine-2,5-dioneEthyl Acetate1.27.5
This compoundMethanol2.015.0
(3S,6S)-3,6-Dimethylmorpholine-2,5-dioneMethanol2.518.0

This table presents a hypothetical scenario illustrating the differing solubilities that would enable the separation of the (3S,6R) and (3S,6S) diastereomers by fractional recrystallization. The actual values would need to be determined experimentally.

Advanced Characterization Methodologies for 3s,6r 3,6 Dimethylmorpholine 2,5 Dione and Its Polymeric Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of both the monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁸Sn, 2D-NMR for detailed assignments and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of (3S,6R)-3,6-dimethylmorpholine-2,5-dione and its polymers, such as poly(lactic-co-glycolic acid) (PLGA). nih.gov By analyzing the spectra, crucial information regarding the monomer ratio, end-group capping, and blockiness of the polymer can be determined. nih.govresearchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of PLGA, the methine protons of the lactic units and the methylene (B1212753) protons of the glycolic units provide distinct signals. The relative integration of these signals allows for the precise determination of the lactic to glycolic acid ratio in the copolymer. nih.gov For instance, in PLGAs with a 50/50 lactic/glycolic ratio, the actual lactic content has been observed to decrease slightly with increasing molecular weight. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, providing detailed insights into the microstructure of the polymer. researchgate.net The carbonyl carbons of the lactic and glycolic units resonate at different chemical shifts, further aiding in the compositional analysis. Moreover, the sensitivity of ¹³C NMR to the local chemical environment allows for the investigation of sequence distribution and stereochemistry within the polymer chain. kinampark.com The effects of sequence-influenced solution conformation can be observed in all resonances of both ¹H and ¹³C NMR spectra. kinampark.com

2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment of proton and carbon signals. These experiments reveal connectivity between protons and carbons, which is essential for confirming the structure of the monomer and the repeating units in the polymer. Advanced 2D-NMR methods can also be used to probe the stereochemistry of the polymer, distinguishing between different tacticities. kinampark.com

¹¹⁸Sn NMR Spectroscopy: When organotin catalysts, such as stannous octoate, are used in the ring-opening polymerization, ¹¹⁸Sn NMR can be utilized to study the catalyst's fate and the initiation mechanism.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for PLGA

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Lactic Acid CH~5.2~69
Lactic Acid CH₃~1.6~17
Glycolic Acid CH₂~4.8~60
Lactic Acid C=O-~169
Glycolic Acid C=O-~166

Note: Chemical shifts are approximate and can vary depending on the solvent, polymer composition, and sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound and its polymers. scirp.org The FT-IR spectrum provides a molecular fingerprint, allowing for the confirmation of the chemical structure and the monitoring of polymerization.

In the FT-IR spectrum of PLGA, the most prominent absorption band is the strong carbonyl (C=O) stretching vibration of the ester groups, typically appearing around 1750 cm⁻¹. The position of this band can be sensitive to the copolymer composition. The C-O stretching vibrations of the ester linkages are also observable in the region of 1000-1300 cm⁻¹. The absence of a broad absorption band in the 3400-3600 cm⁻¹ region, which is characteristic of hydroxyl (-OH) groups, can indicate the successful formation of a high molecular weight polymer and the absence of significant amounts of monomer or oligomers with hydroxyl end-groups. scirp.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for PLGA

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1750
C-H (Alkyl)Stretching~2995, ~2945
C-O (Ester)Stretching~1090, ~1180

Chromatographic Techniques for Molecular Weight Distribution and Purity Analysis

Chromatographic methods are essential for determining the molecular weight characteristics and purity of the synthesized polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Number-Average and Weight-Average Molecular Weights and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers derived from this compound. gimitec.comaimplas.net This method separates molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute faster from the column, while smaller molecules have longer retention times. shimadzu.com

By using a calibration curve generated from polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample can be determined. shimadzu.comwaters.com The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample. sigmaaldrich.com

GPC/SEC analysis is crucial for quality control, as the molecular weight and its distribution significantly influence the physical and mechanical properties, as well as the degradation kinetics of the polymer. waters.comwaters.com For instance, GPC can reveal the presence of low or high molecular weight species within a polymer sample, which can impact its thermal properties. waters.com

Interactive Data Table: Typical GPC/SEC Parameters for Polylactide Analysis

Parameter Description Typical Value/Range
Mn ( g/mol ) Number-Average Molecular Weight10,000 - 200,000
Mw ( g/mol ) Weight-Average Molecular Weight15,000 - 300,000
PDI Polydispersity Index (Mw/Mn)1.2 - 2.5
Mobile Phase Solvent for dissolving the polymerTetrahydrofuran (B95107) (THF), Chloroform
Detector Device for detecting the eluted polymerRefractive Index (RI), Viscometer

Mass Spectrometry for End-Group Analysis and Molecular Weight Confirmation

Mass spectrometry provides detailed information about the molecular weight and, crucially, the chemical nature of the polymer end-groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of polymers, including those derived from this compound. nih.gov It allows for the determination of absolute molecular weights and provides valuable information about the polymer's structure, particularly the end-groups. sigmaaldrich.comnih.gov

In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix and then irradiated with a laser. This process desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the generation of a mass spectrum.

The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (n-mer). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. A key advantage of MALDI-TOF MS is its ability to elucidate the identity of the end-groups. researchgate.netresearchgate.net By analyzing the exact mass of the polymer chains, the chemical composition of the initiating and terminating groups can be confirmed. sigmaaldrich.com This is particularly important for understanding the polymerization mechanism and for applications where end-group functionality is critical. researchgate.net However, it is important to note that the ionization efficiency can be influenced by the nature of the end-groups, which may affect the quantitative analysis of polymer mixtures. researchgate.netresearchgate.net

Interactive Data Table: Information Obtained from MALDI-TOF MS of Polylactides

Parameter Information Derived
Peak-to-Peak Mass Difference Mass of the repeating monomer unit.
Mass of Individual Peaks Absolute molecular weight of each oligomer.
Overall Distribution Molecular weight distribution.
Fine Structure of Peaks Isotopic distribution.
Analysis of Mass Values Identification of end-groups and polymer architecture.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

In the context of lactide chemistry, single-crystal X-ray diffraction is invaluable for unambiguously identifying the stereoisomers: L-lactide ((3S,6S)-), D-lactide ((3R,3R)-), and meso-lactide ((3S,6R)-). The solid-state conformation of these monomers provides critical insight into the polymerization process. The ring conformation and the orientation of the methyl substituents directly influence the stereoselectivity of ring-opening polymerization (ROP). illinois.edu This stereochemical control is paramount, as it determines the microstructure of the resulting PLA, which can be isotactic, heterotactic, or syndiotactic, each possessing distinct material properties. illinois.edu

For the polymeric products, X-ray diffraction (often on powders or films) is used to assess the degree of crystallinity, identify the crystalline phases, and determine the unit cell parameters of the polymer lattice. The crystallinity of PLA is a key factor influencing its mechanical strength, thermal stability, and degradation rate.

Table 1: Crystallographic Data for Racemic D,D- / L,L-Lactide
ParameterValueSignificance
Chemical FormulaC₆H₈O₄Represents the elemental composition of the lactide molecule. researchgate.net
Crystal SystemOrthorhombicDescribes the geometry of the crystal's unit cell.
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.37 Å, b = 8.68 Å, c = 7.70 ÅDefines the size of the repeating unit in the crystal lattice. researchgate.net
Volume (V)693 ųThe volume of the unit cell. researchgate.net
Molecules per Unit Cell (Z)4Indicates the number of lactide molecules within one unit cell. researchgate.net
Calculated Density (Dx)1.38 g cm⁻³The theoretical density derived from the crystallographic data. researchgate.net

Optical Rotation Measurements for Chiral Purity and Enantiomeric Excess Determination

Optical rotation is a critical technique for characterizing chiral molecules like lactide. Chiral compounds have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are unique to each enantiomer. L-lactide is levorotatory (rotates light to the left, denoted by a negative sign), while D-lactide is dextrorotatory (rotates light to the right, with a positive sign). The (3S,6R) stereoisomer, meso-lactide, is achiral due to an internal plane of symmetry and is therefore optically inactive.

Measuring the specific rotation ([α]) of a lactide sample allows for the determination of its optical purity and enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. wikipedia.org It is calculated as the absolute difference in the mole fractions of the two enantiomers. wikipedia.org A sample of pure L-lactide has an ee of 100%, while a racemic mixture (50% L- and 50% D-lactide) has an ee of 0% and no net optical rotation. wikipedia.org

This measurement is crucial because the stereochemical purity of the monomer feed directly impacts the properties of the resulting PLA. For instance, high molecular weight, semi-crystalline PLLA requires a very high enantiomeric purity of L-lactide. The presence of even small amounts of D- or meso-lactide can disrupt the polymer chain regularity, leading to reduced crystallinity, a lower melting point, and altered mechanical properties. nih.gov

Table 2: Specific Optical Rotation of Lactide Stereoisomers
CompoundSpecific Rotation ([α]²⁰/D)SolventSource
L-Lactide ((3S)-cis-)-285°Toluene (c=1) sigmaaldrich.com
L-Lactide-266.3°Dichloromethane (DCM) researchgate.net
L-Lactide-298.8°Toluene researchgate.net
D-Lactide ((3R)-cis-)+285° (theoretical)Toluene (c=1)
meso-Lactide ((3S,6R)-)Any
rac-Lactide (DL-Lactide)Any

Elemental Analysis for Stoichiometry and Purity Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This method is used to confirm that the empirical formula of a synthesized compound matches its theoretical composition, serving as a crucial check for stoichiometry and purity.

For (3S,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione (lactide), the molecular formula is C₆H₈O₄. nist.gov The corresponding polymeric repeating unit in polylactic acid (PLA) has an empirical formula of C₃H₄O₂. xometry.com By combusting a small, precisely weighed sample of the monomer or polymer under controlled conditions, the resulting amounts of carbon dioxide and water can be measured to calculate the percentages of carbon and hydrogen. The oxygen percentage is typically determined by difference.

Any significant deviation between the experimentally measured elemental composition and the calculated theoretical values can indicate the presence of impurities, such as residual solvent, water, or unreacted starting materials. For PLA, elemental analysis can confirm the bulk composition of the polymer, ensuring that no unexpected elements were incorporated during polymerization or processing. researchgate.netnih.gov

Table 3: Elemental Composition of Lactide and Polylactic Acid (PLA)
CompoundFormulaSource% Carbon (C)% Hydrogen (H)% Oxygen (O)
Lactide (Theoretical)C₆H₈O₄ nist.gov50.00%5.60%44.40%
PLA Repeating Unit (Theoretical)C₃H₄O₂ xometry.com50.00%5.60%44.40%
PLA (Experimental)(C₃H₄O₂)ₙ researchgate.net56.34%Not Reported40.84%
PLA (Experimental, EDS)(C₃H₄O₂)ₙ nih.gov51.70 at%Not Reported48.33 at%

Note: Experimental values can vary based on the specific sample purity, analytical technique (e.g., combustion analysis vs. Energy-Dispersive X-ray Spectroscopy - EDS), and the presence of additives. The values from source researchgate.net also included silica. Atomic percent (at%) from source nih.gov is a different measure from mass percent.

Computational and Theoretical Investigations of 3s,6r 3,6 Dimethylmorpholine 2,5 Dione

Density Functional Theory (DFT) Studies on Molecular Conformation, Stability, and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of cyclic dipeptides and their analogs, such as (3S,6R)-3,6-dimethylmorpholine-2,5-dione.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, or conformation, of the molecule. For the morpholine-2,5-dione (B184730) ring, different puckering conformations, such as boat or chair-like structures, are possible. Theoretical calculations have shown that for some substituted morpholine-2,5-diones, the heterocyclic ring adopts a boat-like conformation in the crystalline state. nih.gov DFT helps to calculate the relative energies of these different conformations, identifying the global minimum energy structure. For instance, a DFT study on the diastereoisomers of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione was used to determine their structure and relative stability. researchgate.net

The stability of the molecule is quantified by its total electronic energy. DFT can be used to compare the relative stabilities of different isomers of 3,6-dimethylmorpholine-2,5-dione. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated. The MEP map provides insights into the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. The energies of the HOMO and LUMO and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.

Illustrative Data from DFT Calculations for a Substituted Morpholine-2,5-dione Analog:

PropertyCalculated ValueSignificance
Relative Energy (Conformer 1 vs. 2)ΔE = x.x kcal/molIndicates the more stable conformation.
HOMO Energy-y.y eVRelates to the electron-donating ability.
LUMO Energy+z.z eVRelates to the electron-accepting ability.
HOMO-LUMO GapΔE = (y+z) eVCorrelates with chemical reactivity and stability.
Dipole Momentd.d DebyeIndicates the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT provides information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment, such as in a solvent or at a particular temperature.

For this compound, MD simulations can be used to explore its conformational landscape in solution. This is particularly important as the flexibility of the morpholine-2,5-dione ring can influence its properties and reactivity. MD simulations can reveal the probabilities of different conformations and the timescales of transitions between them. For instance, MD simulations have been used to study the stability of protein-ligand interactions for other morpholine-containing compounds, confirming stable interactions over simulation periods. mdpi.comnih.gov This type of analysis would be valuable in understanding how this compound interacts with other molecules, for example, in the context of polymerization or biological interactions.

Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand the solvation structure around the molecule.

Illustrative Data from MD Simulation of a Cyclic Peptide Analog in Water:

ParameterValue/ObservationInsight Gained
RMSD of backbone atomsStable around X ÅIndicates the molecule maintains a stable average conformation.
RMSF of methyl groupsHigher than ring atomsShows the flexibility of the substituent groups.
Conformational Cluster AnalysisIdentifies major conformational familiesReveals the most populated shapes the molecule adopts in solution.
Solvent Accessible Surface Area (SASA)Fluctuates around Y ŲProvides information on the exposure of different parts of the molecule to the solvent.

Computational Modeling of Reaction Mechanisms in Both Monomer Synthesis and Polymerization

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the synthesis of the this compound monomer and its subsequent polymerization.

For the synthesis, which often involves the cyclization of a precursor molecule, DFT calculations can be used to map the potential energy surface of the reaction. researchgate.net This involves identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energy (the energy barrier of the transition state), the feasibility of a proposed reaction mechanism can be assessed. For example, the synthesis of morpholine-2,5-diones can proceed through the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net Computational modeling can help optimize reaction conditions by providing insights into the role of catalysts or different solvent environments.

In the context of polymerization, such as the ring-opening polymerization (ROP) of morpholine-2,5-diones to form polydepsipeptides, computational studies are essential for understanding the catalytic mechanism. researchgate.net For instance, studies on the TBD-catalyzed ROP of alkyl-substituted morpholine-2,5-diones have provided insights into the reaction kinetics. nih.gov DFT calculations can be used to model the coordination of the monomer to a catalyst, the ring-opening step, and the propagation of the polymer chain. These models can explain the stereoselectivity of the polymerization and the reasons for the formation of byproducts. While some studies have noted that certain (3S,6S)-3,6-disubstituted morpholine-2,5-diones show limited reactivity towards ROP with common metal catalysts, computational modeling can help in the design of more effective catalytic systems. rsc.orgnih.gov

Illustrative Reaction Profile Data for a Catalyzed Ring-Opening Step:

SpeciesRelative Free Energy (kcal/mol)
Reactants (Monomer + Catalyst)0.0
Pre-reaction Complex-5.2
Transition State+15.8
Intermediate-10.4
Products (Ring-opened species)-2.5

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra (like NMR, IR, and Raman) to validate the computed structures and gain a more detailed interpretation of the experimental data.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating these parameters for different possible isomers or conformers of this compound, the results can be compared to the experimental NMR spectrum to confirm the correct structure. For instance, DFT has been used to calculate NMR parameters for thiophene (B33073) derivatives, showing good agreement with experimental data. researchgate.net

Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. The calculated vibrational modes can be visualized, allowing for a precise assignment of the peaks in the experimental spectra to specific molecular motions (e.g., C=O stretching, C-H bending). This combined experimental and theoretical approach provides a robust characterization of the molecule's structure. DFT calculations have been successfully used to interpret the vibrational spectra of various organic molecules, including quinoline (B57606) derivatives. nih.gov

Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts:

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C2 (C=O)168.5169.1+0.6
C3 (CH-CH₃)55.254.8-0.4
C5 (C=O)165.8166.5+0.7
C6 (CH-CH₃)78.978.2-0.7
C7 (-CH₃)18.318.1-0.2
C8 (-CH₃)20.119.8-0.3

Analysis of Diastereomer and Tautomer Stability

For a molecule like this compound, which has multiple stereocenters, several diastereomers are possible. DFT calculations are an effective method to determine the relative thermodynamic stabilities of these diastereomers. By optimizing the geometry of each diastereomer and calculating its electronic energy, the most stable isomer can be identified. This is crucial as the stereochemistry can significantly impact the material properties of the resulting polymers. Computational studies on cis and trans isomers of 2,5-disubstituted morpholines have shown that the observed experimental distributions of diastereomers correlate well with their relative energies determined by DFT. researchgate.net

Tautomerism, the interconversion of structural isomers, is another phenomenon that can be investigated computationally. For this compound, keto-enol tautomerism is a possibility, where a proton can migrate from an α-carbon to a carbonyl oxygen, forming an enol. DFT can be used to calculate the energies of the diketo and potential enol tautomers, as well as the energy barrier for their interconversion. ruc.dk Such studies on related β-diketone systems have shown that the stability of tautomers can be influenced by the solvent. mdpi.com These calculations can determine whether the enol form is likely to exist in any significant concentration under various conditions.

Illustrative Relative Energies of Diastereomers and Tautomers:

Isomer/TautomerMethodRelative Energy (kcal/mol)
(3S,6R)-isomer (cis)DFT0.00 (Reference)
(3S,6S)-isomer (trans)DFT+1.5
(3R,6S)-isomer (trans)DFT+1.5
(3R,6R)-isomer (cis)DFT0.00
Enol Tautomer 1DFT+8.2
Enol Tautomer 2DFT+9.5

Advanced Materials Science Applications Derived from Polymeric Products of 3s,6r 3,6 Dimethylmorpholine 2,5 Dione

Biodegradable Polymer Design and Synthesis for Biomedical Applications

The design of biodegradable polymers for biomedical applications necessitates careful control over material properties such as mechanical strength, degradation rate, and biocompatibility. researchgate.netnih.gov The polymeric products of (3S,6R)-3,6-dimethylmorpholine-2,5-dione, which are polydepsipeptides, are highly promising in this regard. Their degradation products are naturally occurring amino acids, which are expected to have low systemic toxicity. researchgate.net The synthesis of these polymers is typically achieved through ring-opening polymerization (ROP) of the morpholine-2,5-dione (B184730) monomer. researchgate.net This process allows for the creation of polymers with controlled molecular weights and low polydispersity, which is crucial for predictable performance in biomedical devices. bldpharm.com

The ROP of morpholine-2,5-dione derivatives can be catalyzed by various systems, including organic tin compounds and enzymes like lipase. researchgate.net The choice of catalyst and polymerization conditions can influence the resulting polymer's properties. For instance, the use of a tin(II) octoate catalyst in the ROP of related morpholine-2,5-diones has been shown to produce high molecular weight polymers. While specific data on the ROP of this compound is not extensively detailed in publicly available literature, the principles of ROP for similar monomers are well-established.

The resulting poly(L-Ala-co-D-Ala) is a polyester-amide, and its alternating stereochemistry is expected to influence its crystallinity and, consequently, its mechanical properties and degradation behavior. The presence of both L- and D-alanine units can disrupt the crystalline packing that might be observed in isotactic poly(L-alanine), leading to a more amorphous polymer with potentially faster degradation rates. This tunability is a key advantage in designing materials for specific biomedical applications, from resorbable sutures to drug delivery matrices. researchgate.netnih.gov

Table 1: Synthesis of Polydepsipeptides and Related Polymers via Ring-Opening Polymerization

MonomerCatalyst/InitiatorPolymerization ConditionsResulting PolymerReference
3S-(isobutyl)morpholine-2,5-dione1,8-diazabicyclo bldpharm.commdpi.comundec-7-ene (DBU) and thiourea (B124793) (TU)Organocatalyzed ROPPoly(ester-amide) researchgate.net
L-lactide (LLA)(NSO)AlMe₂ complex with co-initiatorToluene, 80 °CPoly(L-lactic acid) (PLLA) mdpi.com
rac-lactide(NSO)AlMe₂ complex with co-initiatorToluene, 80 °CPoly(rac-lactic acid) mdpi.com
3(S)-methyl-morpholine-2,5-dione (MMD) and 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) (MBC)Stannous octoateRing-opening copolymerizationCopolymers of MMD and MBC researchgate.net

Engineering of Scaffold Materials for Tissue Regeneration Applications

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, growth factors, and a supportive scaffold. bldpharm.com The scaffold plays a critical role by providing a temporary, three-dimensional framework that mimics the native extracellular matrix (ECM), facilitating cell attachment, proliferation, and differentiation. sigmaaldrich.com Polymeric products of this compound are attractive candidates for scaffold fabrication due to their biodegradability, biocompatibility, and the potential to create materials with tailored mechanical properties.

Various techniques can be employed to fabricate scaffolds from these polymers, with electrospinning being a particularly prominent method. Electrospinning produces non-woven mats of nanofibers that closely resemble the fibrous structure of the natural ECM. researchgate.net This technique allows for control over fiber diameter, porosity, and alignment, which are crucial parameters for guiding cell behavior. While direct studies on electrospinning of poly(this compound) are not widely reported, research on related alanine-based poly(ester amide)s (PEAs) demonstrates the feasibility of this approach. For instance, fibrous scaffolds of L-alanine-derived PEAs have been successfully fabricated by electrospinning, showing excellent support for the growth of human coronary artery smooth muscle cells. mdpi.com

The alternating L- and D-alanine structure of the polymer derived from this compound could offer unique advantages for scaffold engineering. The presence of D-alanine residues may influence the enzymatic degradation rate of the scaffold, potentially slowing it down compared to purely L-alanine-based polymers and allowing for a better match with the rate of new tissue formation. biomac-oitb.eu Furthermore, the surface chemistry of the scaffold can be modified to incorporate bioactive molecules, such as growth factors, to further enhance tissue regeneration.

Table 2: Properties of Tissue Engineering Scaffolds from Related Biodegradable Polymers

PolymerFabrication MethodKey PropertiesApplicationReference
L-alanine-derived Poly(ester amide)s (PEAs)ElectrospinningFibrous mats with ~0.4 µm fiber diameter, linear mass loss kinetics suggesting surface erosion, enhanced cell viability and elastin (B1584352) expression.Vascular tissue engineering mdpi.com
Poly(L-lactide-co-caprolactone) (PLCL)ElectrospinningAnisotropic fiber matrices, supports endothelial cell alignment.Vascular tissue engineering researchgate.net
Poly(d,l-lactide-co-glycolide) (PDLGA)ElectrospinningInterconnected porous nanostructures with an average fiber diameter of 500 nm.General tissue engineering nih.gov
Polycaprolactone (PCL)3D-printingPorous scaffolds with interconnected hollow-pipe structures.Bone tissue engineering nih.govmdpi.com

Development of Polymeric Particulate Carrier Systems for Controlled Release Research

Controlled drug delivery systems aim to release a therapeutic agent at a predetermined rate and for a specific duration, thereby improving therapeutic efficacy and reducing side effects. Polymeric particulate carriers, such as microparticles and nanoparticles, are extensively researched for this purpose. researchgate.net The polymeric products of this compound are well-suited for creating such systems due to their biodegradability and the ability to encapsulate a wide range of therapeutic molecules.

The alternating L- and D-alanine copolymer can be formulated into particulate carriers using various techniques, including emulsion-based methods and nanoprecipitation. The physicochemical properties of the polymer, such as its hydrophobicity and glass transition temperature, will influence the drug loading efficiency and the release kinetics from the particles. The degradation of the polymer matrix is a key mechanism for drug release, and the rate of degradation can be tuned by altering the polymer's molecular weight and composition.

Table 3: Examples of Polymeric Particulate Carrier Systems for Controlled Release

Polymer SystemParticle TypeEncapsulated AgentRelease CharacteristicsReference
Poly(lactide-co-glycolide) (PLG)MicroparticlesVarious antigensControlled release for single-dose vaccines researchgate.net
Poly(lactide-co-glycolide) (PLGA)MicroparticlesMeloxicamSustained release over two weeks sigmaaldrich.com
Alginate/Poly-L-arginineMicrocapsulesBovine Hemoglobin (model drug)Sustained release profile biomac-oitb.eu
Acetalated Dextran (Ace-DEX)MicroparticlesPoly(U)pH-sensitive release researchgate.net

Design of Recyclable Polymer Systems through Controlled Depolymerization Strategies

The growing concern over plastic pollution has spurred research into the development of recyclable polymers as part of a circular economy. Chemical recycling, which involves the depolymerization of a polymer back to its constituent monomers, is a particularly attractive strategy as it allows for the regeneration of high-purity monomers that can be used to produce new polymers of virgin quality. Recent research has highlighted the potential for closed-loop recycling of polymers derived from morpholine-2,5-diones. researchgate.net

The principle of chemical recycling relies on shifting the monomer-polymer equilibrium towards the monomer. This can be achieved by adjusting temperature, pressure, and catalyst systems. For polymers synthesized by ring-opening polymerization, the reverse reaction, ring-closing depolymerization, can be induced under specific conditions. While the depolymerization of polyesters like poly(lactic acid) (PLA) has been extensively studied, research into the depolymerization of polydepsipeptides is an emerging field. mdpi.comresearchgate.net

A very recent study has demonstrated the closed-loop recycling of poly(ester-amide)s derived from 6-alkyl-substituted morpholine-2,5-diones. researchgate.net This suggests that the polymeric products of this compound could also be amenable to chemical recycling. The ability to recover the this compound monomer would significantly enhance the sustainability of materials derived from it. The specific conditions required for the efficient and selective depolymerization of poly(L-Ala-co-D-Ala) back to its cyclic monomer would need to be investigated, likely involving the optimization of catalysts and reaction parameters.

Table 4: Conditions for Depolymerization of Related Polyesters

PolymerDepolymerization ConditionsMonomer Yield/SelectivityReference
Poly(L-lactic acid) (PLLA)Solution depolymerization in DMF or GVL at 140 °C>95% yield, 98-99% selectivity to L-lactide researchgate.net
High molar mass PLLANeat polymer films, 160 °C, Sn(II)/alcohol catalyst92% yield, >99% L-LA from theoretical max. mdpi.com
PLLAContinuous flow, THF solvent, 150-170 °CUp to 92% conversion to lactide, 92-97% selectivity for L-lactide nih.gov
Polylactic acid (PLA) wasteCatalytic amination with Ru/CeO₂Upcycling to alanine

Creation of Functionalized Copolymers with Tunable Properties for Emerging Technologies

Copolymerization is a powerful strategy for creating new materials with properties that can be precisely tuned to meet the demands of specific applications. By combining this compound with other cyclic monomers in a ring-opening polymerization reaction, it is possible to synthesize a wide range of copolymers with tailored characteristics. These copolymers can exhibit properties that are intermediate between those of the parent homopolymers or can even display entirely new functionalities.

For example, copolymerizing this compound with lactide or caprolactone (B156226) would result in terpolymers containing ester, amide, and additional ester linkages. mdpi.com The ratio of the different monomer units in the copolymer chain would directly influence properties such as the glass transition temperature, crystallinity, mechanical strength, and degradation rate. This tunability is highly desirable for developing materials for a variety of emerging technologies, from advanced drug delivery systems to smart materials.

Furthermore, functional groups can be introduced into the copolymers by using functionalized monomers. For instance, a morpholine-2,5-dione monomer bearing a pendant functional group could be copolymerized with this compound. This would result in a copolymer with reactive sites along its backbone, which could then be used for post-polymerization modification, such as the attachment of bioactive molecules or crosslinking agents. Research on related systems has shown that copolymerization of morpholine-2,5-dione derivatives with lactide can be used to incorporate functional groups like protected lysine (B10760008) residues into the polymer structure. researchgate.net

Table 5: Properties of Copolymers Derived from Related Monomers

Future Research Trajectories for 3s,6r 3,6 Dimethylmorpholine 2,5 Dione and Its Derivatives

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The stereochemistry of the monomer is a critical determinant of the final polymer's properties, including its crystallinity, degradation rate, and mechanical strength. Future research will focus on developing more efficient and sustainable methods for the stereoselective synthesis of (3S,6R)-3,6-Dimethylmorpholine-2,5-dione and other substituted morpholine-2,5-diones. Current synthetic routes often involve multiple steps and can lead to racemization. researchgate.net

Key areas of investigation will include:

Novel Catalytic Systems: Exploration of new chiral catalysts that can facilitate the asymmetric synthesis of morpholine-2,5-dione (B184730) precursors with high enantiomeric excess. This includes the development of catalysts that are recoverable and reusable, enhancing the sustainability of the process.

Biocatalytic Approaches: Utilizing enzymes to catalyze key steps in the monomer synthesis could offer high stereoselectivity under mild reaction conditions, reducing the environmental impact.

Advances in the stereoselective ring-opening polymerization of related cyclic esters, such as lactide, provide a strong foundation for this research. researchgate.netnih.gov The development of catalysts that exhibit high stereocontrol during polymerization is crucial for producing polymers with well-defined microstructures. researchgate.netnih.govnih.gov

Exploration of Novel Organocatalytic and Biocatalytic Systems for ROP with Enhanced Control

The ring-opening polymerization (ROP) of morpholine-2,5-diones is the primary method for synthesizing high molecular weight polydepsipeptides. While traditional metal-based catalysts have been effective, there is a growing interest in organocatalytic and biocatalytic systems to avoid potential metal contamination in biomedical applications. nih.govnih.gov

Future research in this area will likely focus on:

Highly Active Organocatalysts: Designing and synthesizing new organic catalysts, such as N-heterocyclic carbenes and thiourea (B124793) derivatives, that can promote controlled ROP with high rates and selectivity. nih.govresearchgate.net Binary catalyst systems have shown promise in achieving well-controlled polymerizations. acs.orgnih.govnih.gov

Enzymatic Polymerization: Investigating the use of lipases and other enzymes as catalysts for the ROP of morpholine-2,5-diones. researchgate.net Enzymatic polymerization can offer excellent control over the polymer architecture under mild conditions.

Living/Controlled Polymerization: Developing robust catalytic systems that enable living or controlled polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures with low dispersity. nih.govnih.gov

Catalyst SystemMonomerControl/Living CharacterReference
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)(S)-3-Benzylmorpholine-2,5-dioneHigh controllability nih.gov
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Alkyl-substituted morpholine-2,5-dionesWell-defined polymers researchgate.net
Porcine pancreatic lipase type II (PPL)3(S)-isopropylmorpholine-2,5-dioneEnzymatic polymerization researchgate.net

Rational Design of Functionalized Morpholine-2,5-dione Monomers for Tailored Polymer Properties

The versatility of polydepsipeptides stems from the ability to incorporate a wide range of functional groups into the polymer backbone by modifying the morpholine-2,5-dione monomer. This allows for the precise tuning of the polymer's properties for specific applications.

Future research will concentrate on the rational design of new functionalized monomers to achieve:

Stimuli-Responsive Polymers: Incorporating moieties that respond to changes in pH, temperature, or redox potential to create "smart" materials for drug delivery and tissue engineering. nih.gov

Bioactive Polymers: Attaching therapeutic agents or targeting ligands to the monomer to create polymers with inherent biological activity.

Enhanced Mechanical Properties: Introducing functional groups that can participate in cross-linking reactions to improve the mechanical strength and stability of the resulting polymers.

Controlled Degradation: Designing monomers that lead to polymers with predictable and tunable degradation rates.

The synthesis of monomers with pendant functional groups, such as alkenyl groups, opens up possibilities for post-polymerization modification, further expanding the accessible range of polymer properties. researchgate.net

Advanced Computational Studies to Predict and Optimize Structure-Reactivity Relationships

Computational modeling and simulation are becoming increasingly powerful tools in polymer science. northwestern.edumdpi.commdpi.com In the context of this compound and its derivatives, computational studies can provide valuable insights into:

Monomer Reactivity: Predicting the polymerizability of new monomer designs and understanding how different substituents affect the thermodynamics and kinetics of ROP.

Catalyst-Monomer Interactions: Modeling the mechanism of catalysis to aid in the design of more efficient and selective catalysts.

Polymer Properties: Simulating the conformational behavior, mechanical properties, and degradation of polydepsipeptides to guide the design of materials with desired characteristics.

By combining theoretical calculations with experimental results, researchers can accelerate the development of new polymers with optimized performance.

Integration into Multi-component Polymer Systems for Synergistic Material Properties

The properties of polydepsipeptides can be further enhanced by blending or copolymerizing them with other polymers. This approach allows for the creation of multi-component systems with synergistic properties that are not achievable with a single polymer.

Future research directions include:

Block Copolymers: Synthesizing well-defined block copolymers of polydepsipeptides with other biodegradable polymers like poly(ε-caprolactone) or polylactide. utwente.nlutwente.nl This can lead to materials with a combination of properties, such as toughness and flexibility.

Polymer Blends: Investigating the miscibility and phase behavior of polydepsipeptide blends to create materials with tailored mechanical and thermal properties.

Nanocomposites: Incorporating nanoparticles or other reinforcing agents into a polydepsipeptide matrix to improve its mechanical strength and barrier properties.

Copolymerization of morpholine-2,5-dione derivatives with ε-caprolactone has been shown to produce biodegradable poly(ester-amide)s with a random distribution of monomer units, indicating the feasibility of creating such multi-component systems. utwente.nlutwente.nl

Copolymer SystemResulting PolymerKey FindingReference
ε-caprolactone and 3- and/or 6-alkyl-substituted morpholine-2,5-dione derivativesPoly(ester-amide)sRandom distribution of units, tunable crystallinity utwente.nlutwente.nl

Q & A

Q. What are the established synthetic protocols for (3S,6R)-3,6-Dimethylmorpholine-2,5-dione, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives using enzymatic or chemical catalysts. For example, lipase-catalyzed ROP under mild conditions (e.g., 60–90°C, solvent-free systems) preserves stereochemical integrity while achieving controlled molecular weights . Key steps include:

  • Purification via column chromatography to isolate dispirophosphazene intermediates (e.g., using THF as a solvent and triethylamine as a base) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion .
  • Validating product purity and stereochemistry using X-ray crystallography or NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) .

Q. How does the stereochemistry of this compound influence its polymerizability and material properties?

The (3S,6R) configuration enables precise control over polymer tacticity, critical for tuning crystallinity and degradation rates in polylactide (PLA)-based materials. For instance:

  • Homochiral poly[(R,R)-lactide] exhibits higher melting points and slower hydrolysis compared to heterochiral analogs .
  • Stereochemical analysis requires combined NMR (e.g., 1H^{1}\text{H}-NMR coupling constants) and computational methods (e.g., DP4+ probability analysis) to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data and computational models for stereochemical assignments of morpholine-2,5-dione derivatives?

Discrepancies often arise in NOE correlations or coupling constants. A validated approach includes:

  • Quantum chemical calculations : Compare experimental 13C^{13}\text{C}-NMR shifts with MPW1PW91/6-31+G(d,p)-level predictions under IEFPCM solvent models .
  • TDDFT-ECD : Assign absolute configurations by matching experimental and calculated electronic circular dichroism (ECD) spectra .
  • DP4+ probability analysis : Statistically validate stereoisomers using Bayesian probabilities .

Q. How do morpholine-2,5-dione monomers influence the mechanical and degradation properties of poly(ester amide)s (PEAs)?

Incorporation of this compound into PEAs introduces hydrolytically labile ester and amide bonds. Key findings:

  • Degradation kinetics : Adjust monomer ratios to balance enzymatic vs. hydrolytic degradation (e.g., using poly[(lactic acid)-alt-(aspartic acid)] copolymers) .
  • Mechanical tuning : Higher crystallinity from stereoregular chains enhances tensile strength but reduces elasticity .
  • Biological compatibility : In vitro cytotoxicity assays are recommended to validate biocompatibility for tissue engineering .

Q. What analytical techniques differentiate morpholine-2,5-dione derivatives from structurally similar lactides or diketopiperazines?

  • HRMS : Confirm molecular weights and fragmentation patterns (e.g., 372.4 g/mol for C22_{22}H20_{20}N4_{4}O2_{2}) .
  • X-ray crystallography : Resolve ring conformations and substituent orientations .
  • Thermogravimetric analysis (TGA) : Compare thermal stability profiles; morpholine-2,5-diones typically degrade at 250–300°C .

Methodological Guidelines

  • Stereochemical validation : Always cross-reference NMR data with computational models to avoid misassignments .
  • Polymer characterization : Use GPC for molecular weight distribution and DSC for thermal transitions .
  • Degradation studies : Simulate physiological conditions (pH 7.4, 37°C) with mass loss tracking over 4–12 weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.